N-(5-methylisoxazol-3-yl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimid in-4-ylthio)acetamide
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Overview
Description
N-(5-methylisoxazol-3-yl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a tetrahydrobenzo[b]thiophene ring, and a pyrimidine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the construction of the tetrahydrobenzo[b]thiophene and pyrimidine rings. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylisoxazol-3-yl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, N-(5-methylisoxazol-3-yl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It may also be investigated for its potential as a bioactive molecule with therapeutic applications.
Medicine
In medicine, the compound could be explored for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Preclinical and clinical studies would be necessary to evaluate its efficacy and safety.
Industry
In industry, N-(5-methylisoxazol-3-yl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide could be used in the development of new materials, such as polymers or coatings, or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-methylisoxazol-3-yl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide may include other molecules that feature isoxazole, tetrahydrobenzo[b]thiophene, or pyrimidine rings. Examples could include:
- Isoxazole derivatives
- Tetrahydrobenzo[b]thiophene derivatives
- Pyrimidine derivatives
Uniqueness
The uniqueness of N-(5-methylisoxazol-3-yl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties. Comparative studies with similar compounds would help to highlight its distinct features and potential advantages.
Properties
Molecular Formula |
C16H16N4O2S2 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C16H16N4O2S2/c1-9-6-12(20-22-9)19-13(21)7-23-15-14-10-4-2-3-5-11(10)24-16(14)18-8-17-15/h6,8H,2-5,7H2,1H3,(H,19,20,21) |
InChI Key |
YQEWIWBFUJOWQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4 |
Origin of Product |
United States |
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